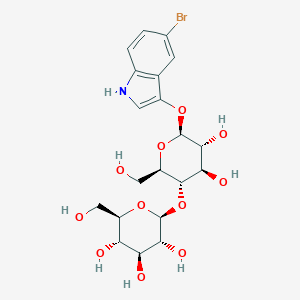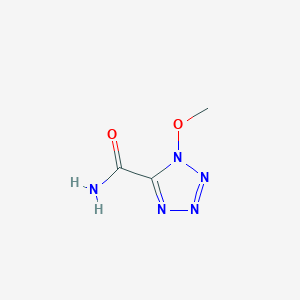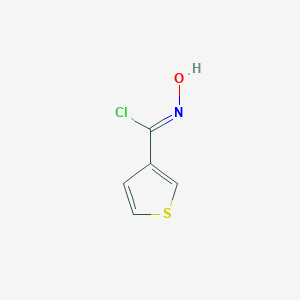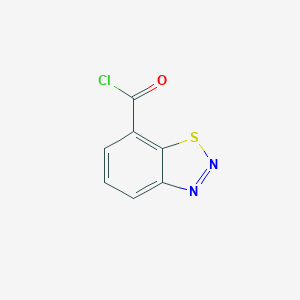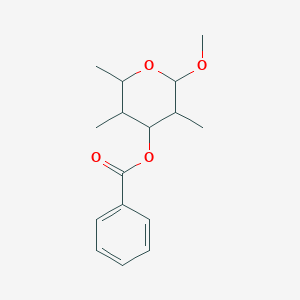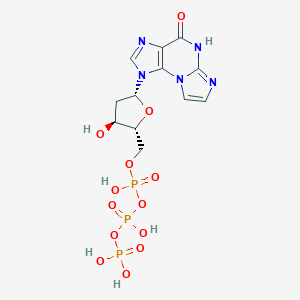
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide, also known as THI, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. THI belongs to the class of imidazoline compounds, which have been found to have various biological activities, including anti-inflammatory and antihypertensive effects.
Mecanismo De Acción
The mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is not fully understood. However, it has been proposed that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide may exert its biological effects through the modulation of imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biochemical and physiological effects. In animal studies, N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been shown to reduce blood pressure, improve glucose tolerance, and inhibit the expression of inflammatory cytokines in vivo. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide in lab experiments is its relatively low toxicity. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have low acute toxicity in animal studies. However, one limitation of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are various future directions for the research on N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. One direction is to further investigate the mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide and its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and cancer. Another direction is to develop new synthesis methods for N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its yield and purity. Additionally, the development of new formulations of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its solubility and bioavailability may also be an area of future research.
Métodos De Síntesis
The synthesis of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide involves the reaction between 4-(2-aminoethyl)benzene-1,2-diamine and hexanoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. This method has been reported to yield high purity and good yields of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biological activities, including anti-inflammatory, antihypertensive, and anti-tumor effects. In vitro studies have shown that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide inhibits the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in lipopolysaccharide-stimulated macrophages. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Propiedades
Número CAS |
111203-82-8 |
|---|---|
Nombre del producto |
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide |
Fórmula molecular |
C16H21N3OS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-hexyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-4-5-10-17-15(20)13-6-8-14(9-7-13)19-12-11-18-16(19)21/h6-9,11-12H,2-5,10H2,1H3,(H,17,20)(H,18,21) |
Clave InChI |
HNHULXNWXJKDCM-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S |
SMILES canónico |
CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S |
Sinónimos |
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






